AGN 195183 is derived from a series of chemical modifications aimed at enhancing the activity and selectivity of retinoic acid receptor agonists. Its chemical structure is designed to optimize binding affinity and biological activity. The compound has been studied for its potential applications in oncology, particularly in breast cancer and other malignancies where retinoic acid signaling is disrupted .
The synthesis of AGN 195183 involves several key steps that focus on creating a highly selective agonist for the retinoic acid receptor alpha. The following outlines the general approach used in its synthesis:
The molecular structure of AGN 195183 can be described by its specific arrangement of atoms that contribute to its biological activity:
The three-dimensional conformation of AGN 195183 allows it to fit into the binding pocket of the receptor effectively, facilitating its action as an agonist .
AGN 195183 participates in several chemical reactions that are relevant to its function as a retinoic acid receptor agonist:
The mechanism of action of AGN 195183 involves its selective binding to the retinoic acid receptor alpha:
AGN 195183 exhibits several notable physical and chemical properties:
These properties are critical for determining the appropriate formulation and delivery methods for therapeutic applications .
AGN 195183 has several promising applications in scientific research and medicine:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3